molecular formula C23H21N5O5 B2997019 Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione CAS No. 2503202-09-1

Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No. B2997019
CAS RN: 2503202-09-1
M. Wt: 447.451
InChI Key: CTQAHJGHPDOYBI-UHFFFAOYSA-N
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Description

Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .


Synthesis Analysis

Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For example, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including the Aza-Diels-Alder reaction and the Imino-Diels-Alder reaction . These reactions involve the coupling of imine and electron-rich alkene .

Scientific Research Applications

Anticancer Activity

Quinazolin-4-ylamino derivatives have been widely studied for their anticancer properties. They are known to act as multi-kinase inhibitors and show effective anti-proliferative activity against several cancer cell lines . The structure–activity relationship of these compounds is crucial for their effectiveness as anticancer agents.

Antiviral Activity

These derivatives have also been explored for their antiviral properties. Advances in microwave technology have enabled rapid synthesis of (quinazolin-4-ylamino)methylphosphonate derivatives, which have shown promising results in antiviral activity studies .

Antimicrobial Properties

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. Various studies have investigated the structure-activity relationships of these compounds to understand their effectiveness against microbes .

Synthesis and Bioactivities Research

Quinazoline derivatives have attracted attention due to their significant biological activities. Recent advances in synthesis and bioactivities research have been summarized, highlighting the potential of these compounds in various biological applications .

Safety And Hazards

Quinazoline derivatives can have various safety and hazard profiles depending on the specific compound. For example, some quinazoline derivatives have been classified as Acute Tox. 4 Oral, indicating that they can be harmful if swallowed .

properties

IUPAC Name

acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3.C2H4O2/c27-18-8-7-17(20(28)25-18)26-10-12-5-6-13(9-15(12)21(26)29)24-19-14-3-1-2-4-16(14)22-11-23-19;1-2(3)4/h1-6,9,11,17H,7-8,10H2,(H,22,23,24)(H,25,27,28);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQAHJGHPDOYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC4=NC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

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